molecular formula C5H6INO B14066049 Isoxazole, 5-iodo-3,4-dimethyl- CAS No. 61314-41-8

Isoxazole, 5-iodo-3,4-dimethyl-

Cat. No.: B14066049
CAS No.: 61314-41-8
M. Wt: 223.01 g/mol
InChI Key: BHRPZIACBBNGIX-UHFFFAOYSA-N
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Description

Isoxazole, 5-iodo-3,4-dimethyl- is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-3,4-dimethyl-isoxazole typically involves the iodination of 3,4-dimethyl-isoxazole. One common method is the reaction of 3,4-dimethyl-isoxazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of 5-iodo-3,4-dimethyl-isoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-3,4-dimethyl-isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Iodo-3,4-dimethyl-isoxazole has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-iodo-3,4-dimethyl-isoxazole involves its interaction with specific molecular targets and pathways. The iodine atom and methyl groups can enhance the compound’s ability to bind to biological targets, such as enzymes or receptors. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the iodine atom in 5-iodo-3,4-dimethyl-isoxazole can enhance its reactivity and biological activity compared to other halogenated derivatives. The larger atomic size and higher electronegativity of iodine can influence the compound’s interactions with biological targets, making it a unique and valuable compound for research and development .

Properties

CAS No.

61314-41-8

Molecular Formula

C5H6INO

Molecular Weight

223.01 g/mol

IUPAC Name

5-iodo-3,4-dimethyl-1,2-oxazole

InChI

InChI=1S/C5H6INO/c1-3-4(2)7-8-5(3)6/h1-2H3

InChI Key

BHRPZIACBBNGIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)I

Origin of Product

United States

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